molecular formula C20H17N3O B2517071 2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile CAS No. 478033-31-7

2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile

Cat. No.: B2517071
CAS No.: 478033-31-7
M. Wt: 315.376
InChI Key: DHEFBWLWYFODQZ-HYARGMPZSA-N
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Description

2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile is an organic compound known for its unique structure and potential applications in various fields. This compound features a furan ring, a nitrile group, and a dimethylamino-substituted phenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile typically involves a multi-step process. One common method includes the condensation reaction between 4-(dimethylamino)benzaldehyde and 5-phenyl-3-furonitrile in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the dimethylamino group.

Scientific Research Applications

2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to altered metabolic pathways and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]ethyl}benzene-1,4-diol: Shares a similar structural motif with an additional hydroxyl group.

    2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-dimethyl-3-thiophenecarboxamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

This detailed article provides a comprehensive overview of 2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-phenylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-23(2)18-10-8-15(9-11-18)14-22-20-17(13-21)12-19(24-20)16-6-4-3-5-7-16/h3-12,14H,1-2H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEFBWLWYFODQZ-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=C(C=C(O2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/C2=C(C=C(O2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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